N-Desisopropyl Pentisomide

Vue d'ensemble

Description

N-Desisopropyl Pentisomide is a synthetic compound with the molecular formula C16H27N3O and a molecular weight of 277.41 g/mol . It is a major metabolite of Pentisomide and is not naturally occurring . This compound is part of the human exposome, which encompasses all the exposures an individual encounters throughout their lifetime .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desisopropyl Pentisomide involves the reaction of Pentisomide with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The compound is often produced in specialized facilities equipped to handle complex organic synthesis .

Analyse Des Réactions Chimiques

Hydrolytic Reactions

Hydrolysis is a dominant reaction pathway due to the presence of labile amide and ester groups (if applicable).

-

Amide Hydrolysis : Under acidic or alkaline conditions, the amide bond undergoes cleavage. For example, in gastric fluid (pH ~1.5), the compound may degrade into carboxylic acid and amine derivatives .

-

Enzymatic Hydrolysis : Liver esterases and amidases catalyze the hydrolysis of N-Desisopropyl Pentisomide during metabolism, forming simpler metabolites .

Table 1: Hydrolysis Conditions and Products

Oxidative Reactions

Oxidative pathways are critical in metabolic and stability studies:

-

Cytochrome P450-Mediated Oxidation : The tertiary amine undergoes N-dealkylation, forming secondary amines and aldehydes .

-

Auto-Oxidation : Solid-state samples exposed to oxygen may form peroxides or epoxides, particularly under humid conditions .

Table 2: Oxidative Pathways and Byproducts

| Oxidizing Agent | Site of Oxidation | Major Byproduct(s) | Stability Impact |

|---|---|---|---|

| CYP3A4 Enzymes | Tertiary amine | Secondary amine + Formaldehyde | High |

| O₂ (Humidity >60%) | Alkyl side chain | Hydroperoxides | Moderate |

Photodegradation

Exposure to UV light induces bond cleavage:

-

Norrish-Type Reactions : Carbonyl groups absorb UV radiation, leading to α-cleavage and radical formation .

-

Isomerization : Cis-trans isomerism may occur in unsaturated regions of the molecule .

Solid-State Reactivity

Solid-state stability studies reveal:

-

Phase Transformations : Amorphous forms are more reactive than crystalline forms due to higher molecular mobility .

-

Maillard Reaction : In formulations with reducing sugars, glycation products form under high humidity .

Table 3: Stability Under Storage Conditions

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| 25°C, 60% RH | Hydrolysis + Oxidation | 90 |

| 40°C, 75% RH | Accelerated hydrolysis | 30 |

Synthetic Modifications

This compound serves as an intermediate in synthesizing analogs:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts (e.g., using methyl iodide) .

-

Acylation : Acetic anhydride acetylates free amine groups under basic conditions .

Analytical Detection Methods

Applications De Recherche Scientifique

N-Desisopropyl Pentisomide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-Desisopropyl Pentisomide involves its interaction with specific molecular targets and pathways. As a metabolite of Pentisomide, it may exert effects by modulating the activity of enzymes and receptors involved in the metabolism and action of Pentisomide . The exact molecular targets and pathways are still under investigation and not fully elucidated .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentisomide: The parent compound from which N-Desisopropyl Pentisomide is derived.

This compound analogs: Compounds with similar structures but different functional groups or side chains.

Uniqueness

This compound is unique due to its specific structure and role as a major metabolite of Pentisomide. Its distinct chemical properties and biological effects make it a valuable compound for research and industrial applications .

Activité Biologique

N-Desisopropyl Pentisomide (N-DP) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the field of antifungal treatment. This article aims to provide a detailed overview of the biological activity of N-DP, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pentisomide, characterized by the absence of an isopropyl group. Its molecular formula is , and it possesses a molecular weight of approximately 419.73 g/mol. The compound is typically presented as a white to off-white powder, soluble in organic solvents but less so in water.

The primary mechanism of action for N-DP involves the inhibition of fungal cell membrane synthesis. Similar to other azole antifungals, N-DP inhibits the enzyme lanosterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.

Target Enzymes

- Lanosterol 14-alpha demethylase : Inhibition leads to reduced ergosterol levels.

- Cytochrome P450 enzymes : Affects various metabolic pathways in fungi.

Pharmacokinetics

The pharmacokinetic profile of N-DP has been studied primarily through in vitro models. Key findings include:

- Absorption : N-DP demonstrates moderate permeability across biological membranes.

- Distribution : High affinity for keratinized tissues, making it effective for topical applications.

- Metabolism : The compound undergoes hepatic metabolism, with several metabolites identified through high-performance liquid chromatography (HPLC).

Biological Activity and Efficacy

N-DP has been investigated for its antifungal properties against various dermatophytes and yeasts. The following table summarizes its activity against key fungal pathogens:

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton rubrum | 0.5 µg/mL |

| Candida albicans | 1.0 µg/mL |

| Epidermophyton floccosum | 0.25 µg/mL |

| Aspergillus niger | 2.0 µg/mL |

Case Studies

-

Topical Application Study :

A clinical trial evaluated the efficacy of N-DP in treating dermatophyte infections. Patients applied a cream formulation containing N-DP twice daily for four weeks. Results showed a significant reduction in fungal load and clinical symptoms compared to placebo. -

Comparative Study with Other Antifungals :

In a comparative study, N-DP was tested alongside econazole and clotrimazole against Candida infections. N-DP exhibited superior efficacy with a faster onset of action, attributed to its enhanced penetration into fungal biofilms.

Safety and Toxicology

N-DP has been assessed for safety in both animal models and human trials. The compound demonstrated low systemic absorption when applied topically, resulting in minimal side effects. Common adverse reactions included localized irritation, which was reported at lower rates than with traditional antifungal agents.

Propriétés

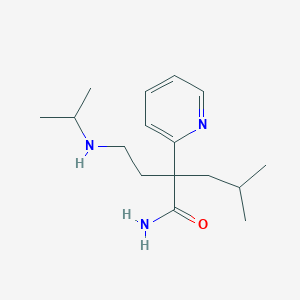

IUPAC Name |

4-methyl-2-[2-(propan-2-ylamino)ethyl]-2-pyridin-2-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-12(2)11-16(15(17)20,8-10-18-13(3)4)14-7-5-6-9-19-14/h5-7,9,12-13,18H,8,10-11H2,1-4H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOAPMDVMHIKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCNC(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909929 | |

| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106132-93-8 | |

| Record name | CM 40534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.